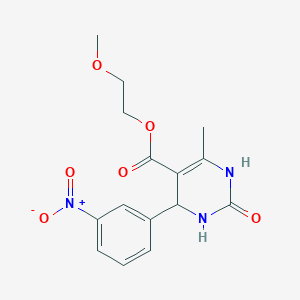

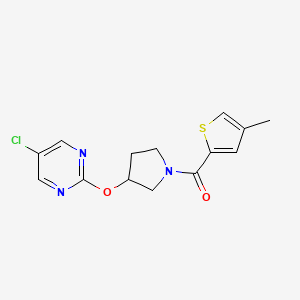

4-(2-Isopropyl-imidazol-1-yl)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a molecular formula of C9H17N3 . It has an average mass of 167.251 Da and a monoisotopic mass of 167.142242 Da .

Molecular Structure Analysis

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a molecular formula of C9H17N3 .

Physical And Chemical Properties Analysis

The compound “3-(2-Isopropyl-imidazol-1-yl)-propylamine” has a density of 1.0±0.1 g/cm3, a boiling point of 299.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.9±3.0 kJ/mol and a flash point of 134.9±22.6 °C .

科学的研究の応用

OLED Technology

- Bipolar Compounds in OLEDs: Phenylamine phenanthroimidazole-based bipolar compounds, incorporating structures similar to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have been utilized in organic light-emitting devices (OLEDs). These compounds demonstrate enhanced thermal, photochemical, and electroluminescent properties, leading to high-performance blue emitters in OLEDs due to their hybridized local and charge-transfer properties (Jayabharathi et al., 2020).

Corrosion Inhibition

- Imidazole Derivatives in Corrosion Inhibition: Imidazole derivatives, including those related to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have been synthesized and shown to exhibit significant corrosion inhibition efficiency on mild steel in acidic solutions. These compounds adhere to the Langmuir adsorption model, suggesting their efficacy as corrosion inhibitors (Prashanth et al., 2021).

Chemical Reactivity and Bonding

- Tautomeric Equilibrium and Reactivity: The study of a free 4-(isopropylamino)imidazol-2-ylidene, closely related to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, revealed its tautomeric equilibrium with a mesoionic tautomer. This equilibrium demonstrates the typical reactivity of a cyclic diaminocarbene and has implications for understanding the chemical reactivity and bonding of similar compounds (César et al., 2012).

Coordination Chemistry

- Coordination Polymers: The coordination chemistry of imidazole-based ligands, akin to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, has been explored, leading to the construction of various coordination polymers. These polymers exhibit diverse structures and properties, contributing to the field of coordination chemistry and material science (Cai et al., 2017).

Antitumour Activity

- Imidazole-based Complexes in Cancer Treatment: Imidazole-based phosphane gold(I) complexes, which include structures similar to 4-(2-Isopropyl-imidazol-1-yl)-phenylamine, have shown potential as agents for cancer treatment. Their structural characteristics and biological activities against various cancer cell lines highlight their potential in medicinal chemistry (Kunz et al., 2009).

特性

IUPAC Name |

4-(2-propan-2-ylimidazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)12-14-7-8-15(12)11-5-3-10(13)4-6-11/h3-9H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRNTJFNAAFXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Isopropyl-imidazol-1-yl)-phenylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)

![Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2427725.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427726.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)

![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)

![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)